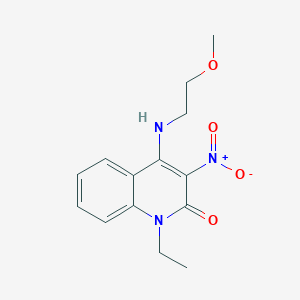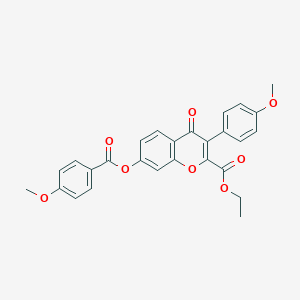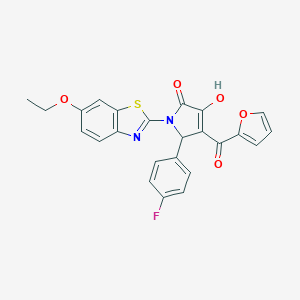
Propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate” is a chemical compound . It is offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular formula of “this compound” is C21H20O6 . The average mass is 368.380 Da . For a detailed molecular structure, it’s recommended to use specialized software or databases that can provide a visual representation of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, showcases its versatility as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. These heterocyclic compounds have extensive applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties and biological activities (Honey et al., 2012).
Environmental Behavior and Toxicity
The presence and fate of parabens, which are structurally similar to Propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate, have been extensively studied due to their widespread use as preservatives in personal care products, pharmaceuticals, and food. These studies offer insights into the environmental behavior of related compounds, highlighting their occurrence in water bodies, sediment, and sewage sludge across various regions, including the United States, Japan, and Korea. The research emphasizes the need for monitoring these compounds due to their potential endocrine-disrupting properties and ecological impact (Liao et al., 2013).
Biological Interactions
Research on the biological interactions of parabens, which share functional groups with this compound, reveals their potential impact on health. Studies in model organisms like Caenorhabditis elegans have shown that parabens can induce oxidative stress, disrupt endocrine function, and affect reproductive health. These findings underscore the importance of evaluating the safety and environmental impact of chemical preservatives and their analogs to ensure public and ecological health (Nagar et al., 2019).
Wirkmechanismus
- Specifically, it may interact with cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis .
- COX-1 and COX-2 are bifunctional enzymes with cyclooxygenase and peroxidase activities. These enzymes are involved in the production of prostaglandins, which mediate inflammation and pain .
- Paracetamol (a similar compound) demonstrates selectivity for inhibiting PG synthesis when low levels of arachidonic acid and peroxides are available .
- Downstream effects involve reduced prostaglandin production, leading to decreased inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
propyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-11-25-21(23)14-5-7-15(8-6-14)27-19-13-26-18-12-16(24-4-2)9-10-17(18)20(19)22/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWOZFMBFVSMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B356219.png)
![3-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B356222.png)

![N-(3-Fluorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B356224.png)
![5-(4-Chlorophenyl)-7-(4-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B356225.png)
![4-{[(3,5-Dimethoxyphenyl)amino]thioxomethyl}piperazinyl 2-furyl ketone](/img/structure/B356226.png)

![(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B356229.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B356231.png)

![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B356235.png)
![2-imino-N-(2-methoxyethyl)-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B356239.png)
![(E)-[1-[3-(diethylazaniumyl)propyl]-4,5-dioxo-2-(4-propan-2-ylphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B356240.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356242.png)